molecular formula C6H2Cl3NaO B086291 Sodium 2,4,5-trichlorophenolate CAS No. 136-32-3

Sodium 2,4,5-trichlorophenolate

Cat. No. B086291
CAS RN: 136-32-3
M. Wt: 219.4 g/mol
InChI Key: KWFOMJTYKROHLX-UHFFFAOYSA-M
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Patent
US04026917

Procedure details

The usual starting material in the chemical synthesis of 2,4,5-T is 1,2,4,5-tetrachlorobenzene which can be reacted with methanol and sodium hydroxide in an autoclave under high temperature and pressure conditions to give the sodium salt of 2,4,5-trichlorophenol: ##STR2## 2,4,5-trichloroanisole is presumed to be an intermediate in this reaction. The high temperature and high pressure conditions of this step are also favorable for the production of a variety of other compounds from these starting materials. The choice of the proper temperature and pressure, and the control of these conditions throughout the reaction are critical for minimizing side reactions and hence impurities in the final product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[C:5]([Cl:8])[CH:4]=[C:3]([Cl:9])[C:2]=1[O:10]CC(O)=O.ClC1C=C(Cl)C(Cl)=CC=1Cl.[OH-].[Na+:26]>CO>[CH:1]1[C:6]([Cl:7])=[C:5]([Cl:8])[CH:4]=[C:3]([Cl:9])[C:2]=1[O-:10].[Na+:26] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.